Cas no 1779869-69-0 (1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol)

1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol
- 1779869-69-0
- EN300-1964834
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- Inchi: 1S/C11H13ClO2/c12-7-10(13)6-8-1-2-11-9(5-8)3-4-14-11/h1-2,5,10,13H,3-4,6-7H2
- InChI Key: HTFSFPJQECRYBD-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=CC2=C(C=1)CCO2)O
Computed Properties
- Exact Mass: 212.0604073g/mol
- Monoisotopic Mass: 212.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964834-0.1g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1964834-0.5g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1964834-10.0g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1964834-1.0g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1964834-5g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1964834-0.25g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1964834-2.5g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1964834-0.05g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1964834-10g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1964834-5.0g |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol |
1779869-69-0 | 5g |
$3273.0 | 2023-06-02 |
1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol Related Literature
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1. Back matter
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol
Introduction to 1-Chloro-3-(2,3-Dihydro-1-Benzofuran-5-yl)propan-2-ol (CAS No. 1779869-69-0)
1-Chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol, with the CAS number 1779869-69-0, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its chiral center and the presence of a benzofuran moiety, which contributes to its diverse biological activities.
The chemical structure of 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol consists of a chlorinated propyl chain attached to a 2,3-dihydrobenzofuran ring. The benzofuran ring is a heterocyclic aromatic compound that is known for its stability and the ability to form stable complexes with various metal ions. The presence of the chiral center at the propyl chain adds another layer of complexity and potential for enantioselective synthesis, which is crucial in the development of chiral drugs.
In the realm of medicinal chemistry, 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that this compound can exhibit potent inhibitory activity against specific enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders.
One of the key areas of interest is the interaction of 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol with G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are targets for many therapeutic drugs. Research has demonstrated that this compound can bind to specific GPCRs with high affinity, potentially modulating their activity and downstream signaling pathways. This property makes it an attractive candidate for the development of novel drugs targeting neurological and psychiatric disorders.
Beyond its potential as a therapeutic agent, 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol has also been explored for its use in chemical synthesis. The unique structure of this compound provides a versatile platform for the synthesis of more complex molecules. For example, it can serve as a building block in the synthesis of natural products and other bioactive compounds. The ability to introduce functional groups at specific positions on the molecule allows for fine-tuning of its properties and biological activities.
In terms of safety and toxicity, preliminary studies have indicated that 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its pharmacokinetics and potential side effects. Preclinical studies have shown promising results in terms of bioavailability and metabolic stability, which are crucial factors in drug development.
The synthetic routes for producing 1-chloro-3-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol have been extensively studied. One common approach involves the reaction of 2,3-dihydrobenzofuran with an appropriate chlorinated reagent followed by reduction to form the alcohol. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 1-chloro-3-(2,3-dihydro-1-benzofuran-5-y l)propan - 2 - ol (CAS No . 1779869 - 69 - 0) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical applications. As research continues to advance, it is likely that new insights into the properties and uses of this compound will emerge, potentially leading to the development of novel therapeutic agents.
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